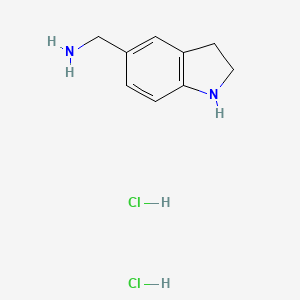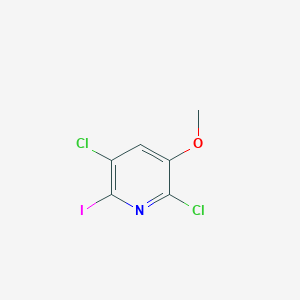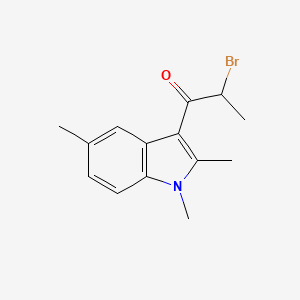
5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
The compound “5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including an isopropylthio group, a benzyl group, and an oxadiazole ring . These functional groups are common in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a precise description of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron compounds, which could potentially be relevant depending on the specific synthesis route of this compound .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound could potentially act as a ligand or a modifier in the SM coupling process due to its structural features, which may influence the reaction conditions and outcomes. The presence of the oxadiazole ring could offer unique electronic properties, making it a candidate for developing new boron reagents tailored for specific SM coupling conditions .
Therapeutic Potential
Imidazole derivatives, which share a similar heterocyclic structure to oxadiazoles, are known for their broad range of biological activities. Given the structural similarity, 5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine could be explored for its potential antibacterial, antifungal, antitumor, and anti-inflammatory properties. This exploration could lead to the development of new drugs or therapeutic agents .
Environmental Impact
The environmental behavior of chemicals is crucial for their application and disposal. The subject compound’s water solubility suggests that it may be mobile in aquatic systems. Research could focus on its degradation in wastewater treatment plants and its potential as an environmentally benign alternative in various chemical processes .
Organoboron Chemistry
Organoboron compounds are integral to modern synthetic chemistry. The compound could be investigated for its role in the preparation of organoboron reagents, potentially offering stability and reactivity advantages in various organic transformations .
Catalysis
Catalysts are essential for increasing the efficiency of chemical reactions. The unique structure of 5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine could be utilized in catalytic processes, possibly as a ligand to transition metals, influencing the catalytic activity and selectivity in reactions like arylation and allylation .
Material Science
The oxadiazole moiety is known for its electron-rich properties, which could be beneficial in material science, particularly in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials. Research could explore the incorporation of this compound into polymeric materials or as a part of small-molecule-based devices .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)17-10-5-3-9(4-6-10)7-11-14-15-12(13)16-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKROWXBKHMYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)


![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)
![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)
![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)


![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)



